N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide
Description
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a unique combination of a thiophene ring fused with a chromene structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Properties
IUPAC Name |
N-[3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-22-19(25)17-13-8-3-2-4-10-16(13)28-20(17)23-18(24)14-11-12-7-5-6-9-15(12)27-21(14)26/h5-7,9,11H,2-4,8,10H2,1H3,(H,22,25)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJGXCAUULBDOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC4=CC=CC=C4OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the chromene core, followed by the introduction of the thiophene ring through cyclization reactions. The final steps often involve the addition of the methylcarbamoyl group and the carboxamide functionality under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance the efficiency of the synthesis process. The reaction conditions are carefully monitored to maintain the integrity of the compound and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenylquinoline-4-carboxamide
- N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Uniqueness
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide stands out due to its unique combination of a thiophene ring and a chromene structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
N-[3-(methylcarbamoyl)-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide is a synthetic compound that integrates two significant structural motifs: a chromene and a cycloheptathiophene. This compound has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to consolidate the current understanding of the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Chromene moiety: Known for various biological activities including anti-inflammatory and antioxidant properties.
- Cycloheptathiophene: Contributes to the unique pharmacological profile of the compound.
1. Anti-inflammatory Activity
Research has shown that chromone derivatives exhibit significant anti-inflammatory properties. In a study evaluating various chromone-3-carboxamides, several compounds demonstrated promising anti-inflammatory effects. For instance, derivatives with specific substitutions on the chromene ring were tested for their ability to inhibit pro-inflammatory cytokines.
| Compound | IC50 (µg/mL) | Activity |
|---|---|---|
| 5a | 4.3 | Moderate |
| 5b | 1.3 | High |
These findings suggest that modifications in the structure can enhance anti-inflammatory potential.
2. Antioxidant Properties
Antioxidant activity is another critical aspect of biological evaluation. The presence of hydroxyl groups in chromone derivatives has been linked to increased radical scavenging activity. The tested compound showed moderate antioxidant capacity, which could be beneficial in preventing oxidative stress-related diseases.
3. Antimicrobial Activity
The compound's potential as an antimicrobial agent was assessed against various pathogens. The results indicated that certain derivatives exhibited significant inhibition against bacterial strains, making them candidates for further development as antimicrobial agents.
Case Study 1: Synthesis and Evaluation
In a pivotal study, researchers synthesized several chromone derivatives including this compound and evaluated their biological activities. The synthesis involved a multi-step process starting from commercially available chromone precursors.
Synthesis Steps:
- Formation of acid chlorides from carboxylic acids.
- Reaction with amines to yield carboxamide derivatives.
- Purification and characterization using NMR and IR spectroscopy.
The resulting compounds were subjected to various biological assays to determine their efficacy against inflammation and microbial infections.
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the chromene ring significantly influenced biological activity. For example:
- Substituents at the C-3 position enhanced anti-inflammatory effects.
- Electron-donating groups improved antioxidant properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
